molecular formula C17H15N B12549729 (1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-imine CAS No. 670223-65-1

(1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-imine

Cat. No.: B12549729
CAS No.: 670223-65-1
M. Wt: 233.31 g/mol
InChI Key: RAQPJPPQNJVQAV-UHFFFAOYSA-N
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Description

(1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-imine is an organic compound characterized by its unique structure, which includes a phenyl group and a phenylethenyl group attached to a prop-2-en-1-imine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-imine typically involves the reaction of benzaldehyde with aniline in the presence of a base to form the corresponding imine. This imine is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the phenylethenyl group. The reaction conditions often include:

    Solvent: Tetrahydrofuran or dichloromethane

    Temperature: Room temperature to reflux

    Catalysts: Triphenylphosphine and a strong base such as sodium hydride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of (1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-imine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-amine
  • (1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-oxide

Uniqueness

(1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-imine is unique due to its specific imine functionality, which imparts distinct reactivity and potential applications compared to its amine and oxide analogs. The presence of both phenyl and phenylethenyl groups also contributes to its unique chemical and physical properties.

Properties

CAS No.

670223-65-1

Molecular Formula

C17H15N

Molecular Weight

233.31 g/mol

IUPAC Name

3-phenyl-N-(2-phenylethenyl)prop-2-en-1-imine

InChI

InChI=1S/C17H15N/c1-3-8-16(9-4-1)12-7-14-18-15-13-17-10-5-2-6-11-17/h1-15H

InChI Key

RAQPJPPQNJVQAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=NC=CC2=CC=CC=C2

Origin of Product

United States

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